molecular formula C9H10O3 B1267153 Benzyloxyacetic acid CAS No. 30379-55-6

Benzyloxyacetic acid

Cat. No.: B1267153
CAS No.: 30379-55-6
M. Wt: 166.17 g/mol
InChI Key: GRZHHTYDZVRPIC-UHFFFAOYSA-N
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Description

Benzyloxyacetic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of acetic acid where a benzyloxy group replaces one of the hydrogen atoms. This compound is known for its applications in organic synthesis and pharmaceutical chemistry. It appears as a colorless to light yellow liquid at room temperature and has a melting point of 80-81°C .

Mechanism of Action

Action Environment

The action, efficacy, and stability of Benzyloxyacetic acid can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with this compound . For instance, the pH can affect the ionization state of this compound, potentially influencing its ability to interact with its targets. Similarly, temperature can influence the rate of biochemical reactions involving this compound.

Biochemical Analysis

Biochemical Properties

Benzyloxyacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of mixed benzyloxyacetic pivalic anhydride and chiral glycolates . The compound’s interaction with enzymes and proteins can influence the rate and outcome of biochemical reactions, making it a valuable tool in research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been investigated for their in vitro activities as antisickling agents . These effects can lead to changes in cellular behavior and function, which are crucial for understanding disease mechanisms and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes or proteins, altering their activity and leading to downstream effects on cellular processes. For instance, this compound has been used as a ligand in the preparation of diaquabis (benzyloxyacetato)copper (II) complex . These interactions are essential for understanding the compound’s role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that this compound is stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, while at high doses, it could cause toxic or adverse effects. For example, studies have shown that this compound can cause skin and eye irritation, as well as respiratory irritation at high concentrations . These dosage effects are important for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been used in the synthesis of chiral glycolates, which are important intermediates in metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound has been used in the preparation of diaquabis (benzyloxyacetato)copper (II) complex, which can influence its distribution within cells . These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound derivatives have been investigated for their subcellular localization and effects on cellular processes . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyloxyacetic acid can be synthesized through the reaction of benzyl alcohol with bromoacetic acid in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like tetrahydrofuran at low temperatures. The process involves the formation of an intermediate, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced by the esterification of benzyl alcohol with chloroacetic acid, followed by hydrolysis. This method is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyloxyacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenoxyacetic acid: Similar in structure but contains a phenoxy group instead of a benzyloxy group.

    Methoxyacetic acid: Contains a methoxy group instead of a benzyloxy group.

    Ethoxyacetic acid: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness: Benzyloxyacetic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties. This group can be easily modified, making the compound highly versatile for various synthetic applications. The benzyloxy group also enhances the compound’s reactivity, allowing for the formation of complex molecular structures .

Properties

IUPAC Name

2-phenylmethoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHHTYDZVRPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952720
Record name (Benzyloxy)acetic acid
Source EPA DSSTox
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30379-55-6
Record name Benzyloxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30379-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 30379-55-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Benzyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 200 mg (0.508 mmol) of U-100592 (Ex. 1), 149 mg (1.47 mmol, 0.205 mL), and 5 mL methylene chloride at 0° C. benzyloxyacetylchloride was added dropwise. The reaction was allowed to warm slowly up to room temperature. After stirring for 5 hours, 5 mL of 1N HCl was added, and the resulting layers were separated. The aqueous layer was extracted with methylene chloride (3×5 mL). The combined organic layers were washed with brine and dried (MgSO4) then filtered and concentrated to a white solid. The crude was dissolved in a small amount of methylene chloride and methanol and was placed on a 22 cm×2.5 cm 40-60 μ silica column. The column was eluted with ethyl acetate, 2% methanol/ethylacetate, 4% methanol/ethyl acetate, 6% methanol/ethyl acetate, 8% methanol/ethyl acetate, and 10% methanol/ethyl acetate (250 mL each). The appropriate fractions were pooled to provide 120 mg (44%) of benzyloxyacetic acid, 2-[-[4-[5-(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinyl]-2-oxoethyl ester, (S)-; as a white solid (mp=146°-148° C.).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of KOH (17.84 g, 118 mmol) in THF (200 mL) was added benzyl alcohol (42 mL, 424 mmol). After 1.5 h the mixture was heated to 50° C. for 1.5 h and cooled to rt afterwards. Chloroacetic acid (10 g, 106 mmol) was added and the mixture was heated to 80° C. After 1.5 h the mixture was cooled to rt and water and MTBE was added. The layers were separated, the aqueous layer was extracted with MTBE, the pH of the aqueous layer was adjusted to pH=2 with 6N HCl and extracted with MTBE. The extracts of the acidic layer were dried and the solvent removed under reduced pressure to give 12.4 g of the crude product.
Name
Quantity
17.84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

(2,4,6-Trimethyl-phenyl)-methanol (4.50 g, 30 mmol) was introduced to the suspension of sodium hydride (95%, 0.84 g, 35 mmol) in dry THF (100 ml), under a nitrogen blanket and the reaction mixture was heated to reflux for one hour. After the reaction mixture cooled down to 25° C., sodium iodoacetate (7.28 g, 35 mmol) was added in one portion, and the reaction was heated to reflux for another two hours. The resulting precipitate was collected by filtration, and then dissolved into water (60 ml). This aqueous solution was acidified to pH 2 at 5° C. by 6N HCl to generate precipitate, which was then isolated by filtration to give pure benzyloxy acetic acid as white powder (3.2 g, 51.2%), mp 81-83°. Microanalysis for C12H16O3 (208.26): C, 69.21, H, 7.74. found: C, 68.83, H, 7.66. 1H-NMR (d6-DMSO): 6.82 (s, 2 arom. H); 4.50 (s, OCH2CO2H); 4.01, 4.02 (2s, CH2O); 2.29 (s, 2 ortho-CH3); 2.20 (s, para-CH3).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium iodoacetate
Quantity
7.28 g
Type
reactant
Reaction Step Two
Yield
51.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between the structure of benzyloxyacetic acid derivatives and their antisickling activity?

A1: Research utilizing Hansch-type quantitative structure-activity relationship (QSAR) analysis has revealed key structural features influencing the antisickling potency of this compound derivatives. [, ] The studies demonstrated that increasing the hydrophobicity (represented by π values) of substituents at the ortho, meta, and/or para positions of the benzene ring enhances their antisickling activity. Additionally, incorporating electron-withdrawing groups (indicated by positive σ constants) at the para and/or meta positions also contributes to increased potency. Conversely, larger para substituents with higher molar refraction (MR) values tend to decrease the activity. [, ] These findings highlight the importance of hydrophobic and electronic interactions in the binding and activity of these compounds as antisickling agents.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C9H10O3, and its molecular weight is 166.17 g/mol.

Q3: Can you describe the crystal structure of a this compound derivative complex with a metal ion?

A3: Research on a Cadmium(II) complex with this compound, specifically Poly[bis(μ2-benzyloxyacetato-κ3 O,O′:O′′)cadmium(II)], provides insights into its structural characteristics. [] The study reveals that the cadmium derivative exists as a μ2-carboxylate-bridged layer network. In this structure, two benzyloxyacetate units chelate the cadmium ion through both the carboxylate group and the ether oxygen atoms. Additionally, the cadmium ion coordinates with the carbonyl oxygen atoms of adjacent benzyloxyacetate units, resulting in an octahedral geometry around the metal center. []

Q4: Has this compound been utilized as a starting material in the synthesis of other deuterium-labeled compounds?

A4: Yes, this compound has served as a valuable starting material in synthesizing various deuterium-labeled compounds. One study highlights its use in preparing C[2H4]-2-bromoethanol, [1-2H2]-2-bromoethanol, [2-2H2]-2-bromoethanol, [2H3]-acrylonitrile, and [2H3]-acrylamide. [] This research demonstrates the versatility of this compound in synthetic chemistry, particularly in accessing deuterium-labeled molecules for potential applications in mechanistic studies or as internal standards.

Q5: What are the potential applications of 3-(2-Benzyloxyacetyl)thiazolidine-2-thione in organic synthesis?

A5: 3-(2-Benzyloxyacetyl)thiazolidine-2-thione has shown promise as a valuable synthon in organic chemistry. [] Notably, it can be employed to access α-benzyloxy carboxylic esters, amides, and aldehydes. [] Furthermore, its enolate form exhibits utility in diastereo- and enantioselective aldol reactions, enabling the synthesis of chiral compounds with high stereoselectivity. [] These applications highlight the versatility of this thiazolidine-2-thione derivative in constructing complex molecules with controlled stereochemistry.

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